

3-Methoxy-4-nitroaniline (CAS: 16292-88-9): A Technical Whitepaper

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Compound of Interest

Compound Name: 3-Methoxy-4-nitroaniline

Cat. No.: B176388

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **3-Methoxy-4-nitroaniline** (CAS: 16292-88-9), a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This guide consolidates available physicochemical data, outlines its primary application as a precursor to the antineoplastic agent Amsacrine, and presents a logical workflow for its role in organic synthesis. Due to the nature of its use as a synthetic building block, direct biological activity and signaling pathway information for **3-Methoxy-4-nitroaniline** is not extensively documented in public literature. The focus of this whitepaper is therefore on its chemical properties and its pivotal role in the production of biologically active compounds.

Physicochemical Properties

3-Methoxy-4-nitroaniline is an aromatic amine that is a versatile precursor in various chemical syntheses.^[1] Its core structure consists of an aniline ring substituted with a methoxy and a nitro group. The quantitative physicochemical properties are summarized in Table 1. It is important to note that there are some discrepancies in the reported melting points in commercial and academic literature, which may be due to different measurement conditions or sample purities.

Table 1: Physicochemical Data of **3-Methoxy-4-nitroaniline**

Property	Value	Source(s)
CAS Number	16292-88-9	[2][3]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[2][3]
Molecular Weight	168.15 g/mol	[2][3]
Melting Point	127 °C or 169 °C (conflicting reports)	
Boiling Point	Not experimentally determined (Predicted)	
Solubility	Slightly soluble in acetonitrile and chloroform.	
InChI	InChI=1S/C7H8N2O3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3	[2]
SMILES	COC1=C(C=CC(=C1)N)--INVALID-LINK--[O-]	[2]

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for **3-Methoxy-4-nitroaniline** are not consistently available in the public domain. Commercial suppliers often indicate the availability of such data upon request.[4][5] For researchers requiring definitive structural confirmation, it is recommended to acquire these spectra on their specific batch of the compound.

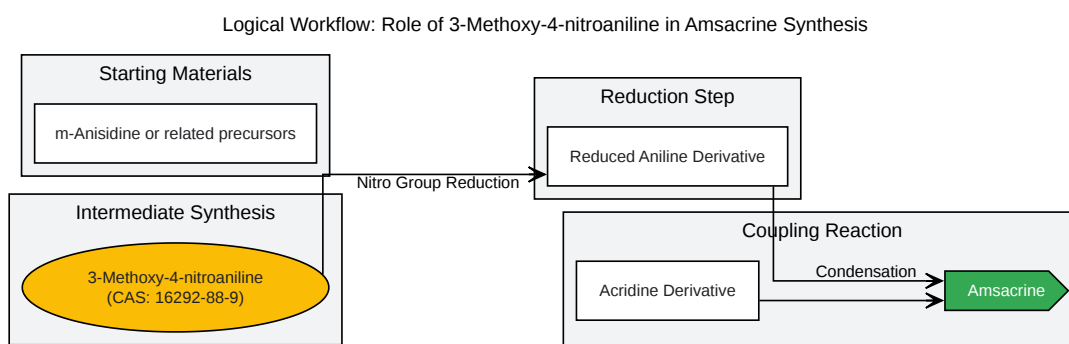
Synthesis and Reactions

While a specific, detailed experimental protocol for the synthesis of **3-Methoxy-4-nitroaniline** is not readily available in peer-reviewed journals, the synthesis of structurally similar compounds often involves standard aromatic chemistry techniques. These can include the nitration of a corresponding methoxyaniline precursor or the methoxylation of a suitable nitroaniline derivative. The synthesis of related compounds like 3-bromo-4-methoxyaniline and

4-methoxy-2-nitroaniline has been described in the patent literature, providing insights into potential synthetic strategies.

The primary documented application of **3-Methoxy-4-nitroaniline** is as a key intermediate in the synthesis of the anti-cancer drug, Amsacrine.[6] Amsacrine is a DNA intercalator and topoisomerase II inhibitor used in the treatment of certain types of leukemia.[7]

The logical workflow for the utilization of **3-Methoxy-4-nitroaniline** in the synthesis of Amsacrine is depicted in the following diagram.



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Caption: Logical workflow illustrating the role of **3-Methoxy-4-nitroaniline** as a key intermediate in the multi-step synthesis of the anticancer drug Amsacrine.

Role in Drug Development: Amsacrine Synthesis

The significance of **3-Methoxy-4-nitroaniline** in drug development is primarily defined by its role as a precursor to Amsacrine. The synthesis of Amsacrine involves the condensation of a

substituted aniline with an acridine derivative. **3-Methoxy-4-nitroaniline** provides the substituted aniline moiety after the reduction of its nitro group.

General Experimental Protocol Outline for Amsacrine Synthesis from 3-Methoxy-4-nitroaniline

A detailed, step-by-step experimental protocol for the industrial synthesis of Amsacrine from **3-Methoxy-4-nitroaniline** is proprietary. However, based on general organic chemistry principles and published literature on Amsacrine analogs, a plausible synthetic route can be outlined.[\[8\]](#)
[\[9\]](#)

Step 1: Reduction of the Nitro Group

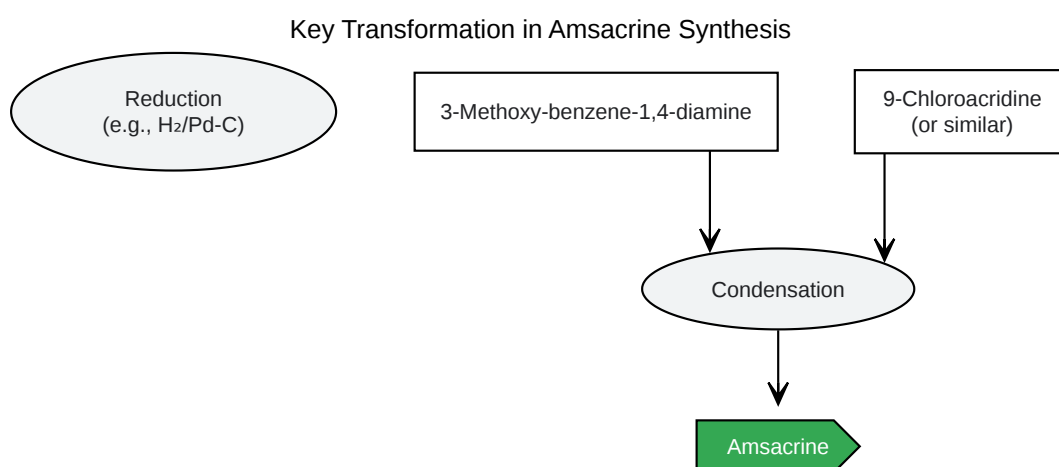
- **Objective:** To convert the nitro group of **3-Methoxy-4-nitroaniline** to an amino group.
- **Reagents:** A common method for this transformation is catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like hydrogen gas or ammonium formate) or reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).
- **General Procedure:** **3-Methoxy-4-nitroaniline** would be dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). The reducing agent would then be added, and the reaction would be stirred at an appropriate temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC).
- **Work-up:** The reaction mixture would be filtered to remove the catalyst (if applicable), and the solvent would be removed under reduced pressure. The resulting diamine product would likely be purified by crystallization or chromatography.

Step 2: Condensation with an Acridine Derivative

- **Objective:** To couple the newly formed diamine with a suitable acridine derivative (e.g., 9-chloroacridine).
- **Reagents:** The diamine from Step 1 and an appropriately substituted acridine. A base is often required to neutralize the acid formed during the reaction.

- General Procedure: The two reactants would be dissolved in a high-boiling point solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone) and heated for several hours.
- Work-up: Upon cooling, the product, Amsacrine, would likely precipitate and could be collected by filtration. Further purification could be achieved by recrystallization.

The following diagram illustrates the key chemical transformation in the synthesis of Amsacrine from **3-Methoxy-4-nitroaniline**.



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Caption: Diagram showing the key chemical transformations in the synthesis of Amsacrine starting from **3-Methoxy-4-nitroaniline**.

Biological Activity and Signaling Pathways

There is no significant publicly available data to suggest that **3-Methoxy-4-nitroaniline** itself possesses notable biological activity or is directly involved in specific signaling pathways. Its utility in the life sciences is almost exclusively as a synthetic intermediate. The biological effects of its downstream products, such as Amsacrine, are well-documented. Amsacrine functions as

an antineoplastic agent by intercalating into DNA and inhibiting topoisomerase II, which ultimately leads to apoptosis in cancer cells.

Conclusion

3-Methoxy-4-nitroaniline (CAS: 16292-88-9) is a valuable chemical intermediate with a primary, well-established role in the synthesis of the anticancer drug Amsacrine. While detailed experimental protocols and comprehensive spectroscopic data are not widely available in the public domain, its physicochemical properties and its position in the synthetic pathway to Amsacrine are understood. For researchers and professionals in drug development and organic synthesis, **3-Methoxy-4-nitroaniline** represents a critical building block for accessing complex, biologically active molecules. Further research into optimizing its synthesis and exploring its potential as a precursor for other novel compounds may be a fruitful area of investigation.

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